2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the piperidine ring and the thianyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate: A bifunctional linker used in antibody-drug conjugation.
2,5-dioxopyrrolidin-1-yl pent-4-ynoate: An ester used in organic synthesis.
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c21-15(12-20-16(22)1-2-17(20)23)18-11-13-3-7-19(8-4-13)14-5-9-24-10-6-14/h13-14H,1-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRGAMZWHDXFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.